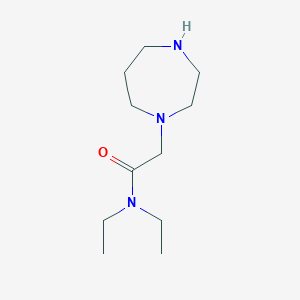

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

描述

Structural Framework and Functional Group Analysis from a Research Perspective

The structure of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide, with the molecular formula C11H23N3O, is a composite of a seven-membered saturated heterocyclic ring and a diethyl-substituted acetamide (B32628) side chain. scbt.com This unique combination results in a molecule with several key functional groups that dictate its chemical properties and potential interactions.

The molecule can be deconstructed into two primary components:

The 1,4-Diazepane Ring: A seven-membered ring containing two nitrogen atoms at positions 1 and 4. This saturated heterocycle is flexible and can adopt various conformations.

The N,N-diethylacetamide Side Chain: This group is attached to one of the nitrogen atoms of the diazepane ring. It features a tertiary amide functional group, which is generally stable and participates in polar interactions.

The key functional groups present are two tertiary amines within the diazepane ring and one tertiary amide in the side chain. From a research perspective, tertiary amines often serve as basic centers and nucleophiles, while the tertiary amide group is a polar, aprotic feature that can act as a hydrogen bond acceptor. This combination of functional groups influences the molecule's solubility, polarity, and potential to engage in non-covalent interactions with biological macromolecules.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H23N3O |

| Molecular Weight | 213.32 g/mol scbt.com |

| Core Heterocycle | 1,4-Diazepane wikipedia.org |

| Key Functional Groups | Tertiary Amine (x2), Tertiary Amide (x1) |

| Primary Moieties | 1,4-diazepane, N,N-diethylacetamide |

Significance of the 1,4-Diazepane Core in Advanced Organic Synthesis

The 1,4-diazepane ring is a foundational structure in medicinal chemistry. ontosight.ai It forms the core of a broader class of compounds known as benzodiazepines when fused to a benzene (B151609) ring. nih.gov The seven-membered ring containing two nitrogen atoms is considered a "privileged scaffold" because it can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov

Derivatives of the 1,4-diazepine structure have been extensively studied and developed into major therapeutic agents. ontosight.ai The structural features of the diazepine (B8756704) ring allow for the precise spatial orientation of substituents, which is crucial for specific receptor binding. In advanced organic synthesis, the 1,4-diazepane moiety is incorporated into molecules to explore potential treatments for a variety of conditions. ontosight.ai

Table 2: Therapeutic Applications of Pharmaceuticals Containing the 1,4-Diazepine or 1,4-Benzodiazepine (B1214927) Core

| Therapeutic Class | Description of Action | Example Compound Class |

|---|---|---|

| Anxiolytics | Used to treat anxiety disorders by modulating neurotransmitter activity. researchgate.net | Benzodiazepines (e.g., Diazepam) nih.gov |

| Anticonvulsants | Employed in the management of epileptic seizures. ontosight.aigoogle.com | Benzodiazepines (e.g., Clonazepam) researchgate.net |

| Hypnotics/Sedatives | Used to induce sleep and for sedation purposes. researchgate.netgoogle.com | Benzodiazepines (e.g., Nitrazepam) researchgate.net |

| Muscle Relaxants | Aid in the relief of muscle spasms. google.com | Benzodiazepines researchgate.net |

| Antipsychotics | Some derivatives show activity in treating psychosis. ontosight.ai | Tricyclic Benzodiazepines |

| Anticancer Agents | Certain diazepine derivatives have been investigated for antitumor properties. ontosight.ai | Pyrrolobenzodiazepines |

Research Landscape of N,N-Diethylacetamide Derivatives in Chemical Sciences

The N,N-diethylacetamide moiety is a simple yet versatile functional group in chemical sciences. As a tertiary amide, it is generally characterized by its chemical stability and polarity. N,N-disubstituted acetamides are common structural motifs found in many biologically active compounds and marketed drugs. nih.gov

In the field of drug discovery, the acetamide group often serves as a key linker or pharmacophoric element. archivepp.com For instance, N-substituted acetamide derivatives have recently been identified as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases like gout. nih.gov The diethyl substitution on the nitrogen atom can influence the molecule's lipophilicity and metabolic stability. Furthermore, compounds containing the N,N-diethylacetamide structure are used as versatile intermediates in organic synthesis for building more complex molecules. rjptonline.orgnih.gov

Table 3: Research Applications of N,N-Diethylacetamide and Related Derivatives

| Application Area | Role of the Acetamide Derivative | Example Research Finding |

|---|---|---|

| Drug Discovery | Core structural component or linker. | N-substituted acetamides developed as potent P2Y14R antagonists for inflammatory diseases. nih.gov |

| Organic Synthesis | Versatile chemical intermediate or building block. | Used in the synthesis of novel derivatives with potential analgesic activity. rjptonline.org |

| Medicinal Chemistry | Pharmacophoric group in active compounds. | Acetamide-based inhibitors of Heme Oxygenase-1 (HO-1) show antiproliferative activity. nih.gov |

| Material Science | Used as a solvent in certain applications. | N,N-diethylacetamide is used as a solvent for screening purposes in drug solutions. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-3-14(4-2)11(15)10-13-8-5-6-12-7-9-13/h12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSOGHWWRSGODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533514 | |

| Record name | 2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87055-46-7 | |

| Record name | 2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 1,4 Diazepan 1 Yl N,n Diethylacetamide

Hydrolysis Reaction Pathways and Kinetics

The hydrolysis of the amide bond in 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is a key reaction that leads to the cleavage of the molecule. This process can be catalyzed by either acid or base and proceeds through a nucleophilic acyl substitution mechanism.

Nucleophilic Attack at Electrophilic Centers

The hydrolysis of amides is initiated by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide group. arkat-usa.org Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. In basic conditions, the stronger nucleophile, the hydroxide ion, directly attacks the carbonyl carbon. umich.edu

The general mechanism involves the formation of a tetrahedral intermediate. This intermediate is unstable and collapses to reform the carbonyl double bond, leading to the cleavage of the carbon-nitrogen bond. arkat-usa.org In the case of this compound, this would result in the formation of 1-(diethylamino)ethan-1-one and 1,4-diazepane.

The rate of hydrolysis is influenced by the electronic and steric environment of the amide. Generally, tertiary amides are more difficult to hydrolyze than primary and secondary amides under basic conditions due to steric hindrance and the stability of the leaving group. arkat-usa.org However, under certain non-aqueous alkaline conditions, the rate of hydrolysis can be increased for tertiary amides as their lipophilicity increases. umich.edu

Elucidation of Intermediate Species and Transition States

The hydrolysis of amides proceeds through a tetrahedral intermediate. arkat-usa.org Computational studies on the hydrolysis of simple amides have provided insights into the structure and stability of the transition states involved in this process. The stability of the transition state is a critical factor in determining the reaction rate. For instance, in the hydrolysis of N-acylated amino acid amides, the nature of the remote acyl group can significantly influence the stability of the transition state and thus the rate of hydrolysis. iu.edu

| Compound | pH | Rate Constant (k, s-1) | Reference |

|---|---|---|---|

| N-Tosylalanine ester of 3-hydroxy-5-phenylpyrrole | 7.4 | ~10-4 | nih.gov |

| N-Acylated Amino Acid Amides (general) | Acidic (TFA) | Variable, dependent on acyl group | iu.edu |

| Mono- and Diformylated Ethylenediamines | Alkaline | Qualitatively determined | lew.ro |

| N-substituted amides in high-temperature water | Near-neutral | pH-dependent | researchgate.net |

Radical Reactions and Cyclization Mechanisms in Related Systems

While specific radical reactions of this compound are not extensively documented, the chemistry of related nitrogen-containing heterocycles and amides provides a basis for understanding potential radical-mediated transformations. Nitrogen-centered radicals, such as aminyl and amidyl radicals, are key intermediates in a variety of synthetic transformations, including cyclization reactions to form nitrogen heterocycles. organicreactions.org

The generation of nitrogen-centered radicals can be achieved through various methods, including the homolytic cleavage of N-X bonds (where X can be a halogen, oxygen, or another heteroatom) or through single-electron transfer processes. organicreactions.org Once formed, these radicals can undergo intramolecular addition to unsaturated bonds, leading to the formation of cyclic structures. The regioselectivity of these cyclization reactions is often governed by Baldwin's rules, with 5-exo cyclizations being generally favored. princeton.edu

For instance, the cyclization of nitrogen-centered radicals is a powerful tool for the synthesis of a wide array of nitrogen-containing heterocycles. organicreactions.org In a related context, copper-catalyzed radical cyclization reactions of unsaturated carbohydrate-derived chloroacetals have been used to synthesize chlorinated perhydrofuro[2,3-b]pyrans. mdpi.com This highlights the potential for radical cyclization in complex molecule synthesis.

A notable example of a radical cascade reaction is the synthesis of the natural product Luotonin A, which utilizes the cyclization of an N-acyl cyanamide-derived radical. bbhegdecollege.com This type of reaction demonstrates the potential for complex molecular architectures to be assembled through radical-mediated processes.

Reactivity of the Amide Linkage under Various Conditions

The amide bond is a remarkably stable functional group, a property attributed to the resonance delocalization of the nitrogen lone pair of electrons with the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, increasing its stability and rotational barrier. nih.gov However, the amide linkage in this compound can be cleaved under specific conditions.

Under strongly acidic or basic conditions, the amide bond can be hydrolyzed, as discussed in section 3.1. The reactivity of the amide can be enhanced by distorting the planarity of the amide bond, which reduces the resonance stabilization and makes the carbonyl carbon more susceptible to nucleophilic attack. nih.gov

The amide bond can also be cleaved through other mechanisms. For example, the cleavage of unactivated amide bonds can be accelerated by hydrazinolysis in the presence of ammonium (B1175870) salts. korea.ac.kr Additionally, certain enzymes, such as serine proteases, have evolved to efficiently catalyze the cleavage of amide bonds in proteins under physiological conditions. nih.gov

Functional Group Transformations on the Diazepane Ring

The 1,4-diazepane ring in this compound offers several sites for functional group transformations, allowing for the synthesis of a variety of derivatives. The secondary amine within the diazepane ring is a key site for such modifications.

N-alkylation of the secondary amine in the diazepane ring is a common transformation. For example, N-alkylated cyclic diamines have been synthesized and their biological activities studied. nih.gov This can be achieved using various alkylating agents under basic conditions.

Furthermore, the diazepine (B8756704) ring can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, the intramolecular C-N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides has been used to synthesize azetidine-fused 1,4-diazepine derivatives. nih.gov These fused systems can then undergo ring-opening reactions to introduce further functionalization. nih.gov

The synthesis of substituted 1,4-diazepines can also be achieved through condensation reactions. An efficient procedure for the synthesis of 1,4-diazepine derivatives involves the reaction of ketimine intermediates with aldehydes in the presence of heteropolyacid catalysts. nih.gov This highlights the versatility of the diazepine scaffold in synthetic chemistry.

| Transformation | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, base | N-Alkyl-1,4-diazepane derivatives | nih.gov |

| Intramolecular C-N Coupling | CuI/N,N-dimethylglycine | Fused 1,4-diazepine derivatives | nih.gov |

| Ring-Opening of Fused Azetidine | NaN3, KCN, PhSNa | Functionalized 1,4-benzodiazepine (B1214927) derivatives | nih.gov |

| Condensation/Cyclization | Ketimines, aldehydes, heteropolyacid catalyst | Substituted 1,4-diazepines | nih.gov |

Thermal Degradation Pathways and Mechanisms

The thermal stability of this compound is an important consideration, particularly at elevated temperatures. The thermal decomposition of amides can proceed through various pathways, often involving the formation of radical intermediates.

For N,N-dialkylamides, thermal decomposition can lead to the formation of a complex mixture of products. The thermal decomposition of N,N-dialkoxyamides has been shown to proceed via homolysis to form alkoxyamidyl and alkoxyl free radicals. nih.gov These reactions typically follow first-order kinetics. nih.gov

When heated to decomposition, N,N-diethylacetamide is reported to emit toxic fumes of nitrogen oxides. nih.gov This suggests that under high-temperature conditions, fragmentation of the molecule occurs, leading to the formation of smaller, volatile compounds. The formation of explosive mixtures with air upon intense heating has also been noted for N,N-diethylacetamide.

The specific thermal degradation pathway of this compound would likely involve the initial cleavage of the weakest bonds in the molecule. This could include the C-N bond of the amide or C-C and C-N bonds within the diazepane ring. The resulting radical fragments would then undergo further reactions, such as hydrogen abstraction, recombination, and disproportionation, to form a variety of stable end products.

Computational and Theoretical Studies on 2 1,4 Diazepan 1 Yl N,n Diethylacetamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic structure of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. Such studies on analogues of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide reveal key insights into its intrinsic properties. acs.org

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another critical output of these calculations. They illustrate the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the carbonyl oxygen of the acetamide (B32628) group is expected to be a prominent electron-rich region, making it a likely site for hydrogen bonding or electrophilic attack.

Interactive Table: Predicted Electronic Properties

| Computational Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Suggests high chemical stability |

| Dipole Moment | 3.2 D | Indicates a polar molecule |

Quantum chemical calculations are instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, products, and intermediate transition states, a reaction energy profile can be constructed. The highest point on this profile corresponds to the activation energy (or activation barrier), which is the minimum energy required for the reaction to occur.

Theoretical studies can compute these barriers, indicating the kinetic feasibility of a proposed reaction. For instance, in reactions involving the diazepane ring or the acetamide group, DFT calculations can help determine which pathway is energetically more favorable by comparing the activation barriers of competing mechanisms. A lower activation barrier implies a faster reaction rate.

Interactive Table: Hypothetical Reaction Energy Profile

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at baseline energy |

| Transition State | +25.0 | Highest energy point along the reaction coordinate |

| Products | -10.0 | Final products, indicating an exothermic reaction |

Conformational Analysis and Molecular Dynamics Simulations

The this compound molecule possesses significant conformational flexibility due to its seven-membered diazepane ring and rotatable bonds in the side chain. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

Studies on related N,N-disubstituted-1,4-diazepane compounds have shown that the seven-membered ring often adopts low-energy conformations such as a twist-boat geometry. jocpr.com Molecular Dynamics (MD) simulations provide a way to observe the dynamic behavior of these conformations over time. rsc.orgnih.gov In an MD simulation, the movements of atoms are calculated over millions of small time steps, offering a virtual window into how the molecule behaves in different environments, such as in solution. nih.govuniovi.es These simulations can reveal the preferred conformations and the energy barriers between them, which is crucial for understanding how the molecule might interact with biological targets like receptors or enzymes. rsc.orgresearchgate.net

Interactive Table: Key Conformational States of the Diazepane Ring

| Conformation | Relative Energy (kcal/mol) | Key Feature |

| Chair | 0.0 | Generally the most stable for similar rings |

| Twist-Boat | +5.6 | A flexible, low-energy intermediate state nih.gov |

| Boat | +7.0 | Higher energy, less stable conformation |

Structure-Reactivity Relationship Predictions from Theoretical Models

Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's structural and electronic features with its chemical or biological activity. Theoretical models are essential for quantifying these features. For example, the reactivity of the acetamide group is influenced by the electron-donating or -withdrawing nature of the attached diazepane ring. patsnap.comdoubtnut.com

Computational descriptors derived from quantum calculations, such as the HOMO-LUMO gap, charge distribution on atoms, and molecular shape, can be correlated with observed reactivity. A model might predict, for instance, that analogues with a lower LUMO energy are more susceptible to nucleophilic attack at the carbonyl carbon. doubtnut.com Similarly, the specific three-dimensional shape and electrostatic potential of the molecule's most stable conformer are often hypothesized to be critical for its biological function, forming the basis of its "pharmacophore."

Interactive Table: Linking Computational Descriptors to Reactivity

| Computational Descriptor | Predicted Property | Implied Reactivity/Interaction |

| HOMO-LUMO Gap | Chemical Stability | Higher gap suggests lower general reactivity |

| MEP (on Carbonyl Oxygen) | Nucleophilicity | Site for hydrogen bond donation or coordination |

| Low-Energy Conformation | Bioactive Shape | The likely conformation for binding to a biological target |

| Molecular Polarizability | Intermolecular Forces | Influences solubility and non-covalent interactions |

In Silico Exploration of Chemical Space for Analogues

In silico techniques allow for the rapid design and evaluation of virtual libraries of analogues based on a parent structure. researchgate.netsemanticscholar.org Starting with this compound, new molecules can be computationally generated by systematically modifying different parts of the structure—for instance, by adding substituents to the diazepane ring or altering the alkyl groups on the acetamide nitrogen. nih.govnih.gov

These virtual analogues can then be screened for desired properties. Molecular docking simulations can predict how strongly these new molecules might bind to a specific protein target. nih.govbiotech-asia.org Furthermore, computational models can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, helping to prioritize which analogues are most promising for actual synthesis and experimental testing. rsc.org This process significantly accelerates the discovery of new compounds with improved activity or properties. biotech-asia.org

Interactive Table: Example of In Silico Analogue Screening

| Analogue Modification | Predicted Binding Affinity (kcal/mol) | Predicted Property (e.g., Lipinski's Rule of 5) |

| Parent Compound | -7.5 | Compliant |

| Add -CH3 to diazepane ring | -7.8 | Compliant |

| Replace -Et with -iPr on amide | -7.2 | Compliant |

| Add -Cl to diazepane ring | -8.2 | Compliant |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer the initial and fundamental data for structural assignment.

¹H NMR: The proton NMR spectrum would reveal distinct signals for each unique proton in the molecule. The N,N-diethyl groups would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The protons of the diazepane ring would appear as a series of complex multiplets, reflecting their varied chemical environments and couplings. The methylene protons of the acetamide (B32628) group (-CH₂-C=O) would likely appear as a singlet, integrating to two protons.

¹³C NMR: The carbon NMR spectrum would show separate resonances for each unique carbon atom. The carbonyl carbon (C=O) of the amide would appear at a characteristic downfield shift (typically ~170 ppm). The carbons of the diethylamino group and the diazepane ring would resonate in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity within the ethyl groups and map out the proton network within the seven-membered diazepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon it is attached to, allowing for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, it would show correlations from the methylene protons of the acetamide group to the carbonyl carbon and to the carbons of the diazepane ring, confirming the connection between these two fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C=O | - | ~170 |

| N-CH₂-C=O | ~3.2 (s) | ~60 |

| N(CH₂CH₃)₂ | ~3.4 (q) | ~42 |

| N(CH₂CH₃)₂ | ~1.1 (t) | ~13 |

Note: These are predicted values based on typical shifts for similar functional groups. Actual experimental values may vary.

Dynamic NMR for Conformational Studies

The 1,4-diazepane ring is a flexible seven-membered ring that can exist in multiple conformations, such as chair and boat forms. Additionally, rotation around the amide C-N bond is restricted, which can lead to the observation of distinct signals for the two ethyl groups at lower temperatures. st-andrews.ac.uk

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about these conformational dynamics. By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers for conformational interconversions, such as ring-flipping of the diazepane moiety and rotation around the amide bond. st-andrews.ac.ukresearchgate.net This provides insight into the molecule's flexibility and the relative stability of its different shapes. unibas.it

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide, typically found in the region of 1630-1680 cm⁻¹. nih.gov Other key absorptions would include C-H stretching vibrations from the aliphatic parts of the molecule (around 2850-3000 cm⁻¹) and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. scirp.org The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The aliphatic C-H bonds and the C-C backbone of the molecule would give rise to strong signals in the Raman spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Technique | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide C=O stretch | IR | 1630-1680 | Strong |

| Aliphatic C-H stretch | IR/Raman | 2850-3000 | Strong |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. For this compound (C₁₁H₂₃N₃O), the expected exact mass would be calculated and compared to the experimentally measured value with a high degree of accuracy (typically within a few parts per million). scbt.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to gain further structural information. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the C-C bond alpha to the carbonyl group.

Loss of the diethylamino group.

Fragmentation of the diazepane ring.

This fragmentation data serves as a molecular fingerprint that helps to confirm the proposed structure. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformation

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide the ultimate proof of its structure. researchgate.net This technique determines the precise spatial arrangement of atoms in the solid state, yielding detailed information on bond lengths, bond angles, and torsional angles.

The resulting crystal structure would reveal the preferred conformation of the flexible diazepane ring in the solid state and the geometry around the amide bond. nih.gov This provides an experimental snapshot of the molecule's three-dimensional shape, which can be compared with computational models and data from dynamic NMR studies in solution.

Spectroscopic Characterization of Reaction Intermediates and Products

The synthesis of this compound likely proceeds through one or more intermediate compounds. For example, a common synthetic route might involve the reaction of 1,4-diazepane with 2-chloro-N,N-diethylacetamide.

Spectroscopic techniques are vital for monitoring the progress of the reaction and for characterizing any isolated intermediates. By taking samples at various time points and analyzing them using techniques like TLC-MS, NMR, or IR, chemists can identify the formation of intermediates and byproducts. The final product's purity and identity are then rigorously confirmed using the full suite of spectroscopic methods described above to ensure it matches the target structure.

常见问题

Q. Q1. What are the standard synthetic routes for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves a nucleophilic substitution or amidation reaction. A common approach is coupling 1,4-diazepane with a chloroacetamide derivative (e.g., 2-chloro-N,N-diethylacetamide) in the presence of a base like triethylamine or K₂CO₃. Solvent choice (e.g., dichloromethane, acetonitrile) and temperature (40–60°C) significantly impact yield . Optimization may include:

- Catalyst screening : Use of phase-transfer catalysts to enhance regioselectivity.

- Purification : Column chromatography or recrystallization to isolate the product from unreacted diazepane or byproducts.

Structural Characterization

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., diazepane ring integration, diethylacetamide protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₁H₂₁N₃O: calculated 227.1735).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1100 cm⁻¹ (C-N stretch) .

Advanced Structure-Activity Relationships (SAR)

Q. Q3. How do substituents on the diazepane ring influence biological activity, particularly for translocator protein (TSPO) binding?

Modifications at the 1,4-diazepane moiety can dramatically alter TSPO affinity. For example:

- Electron-withdrawing groups (e.g., fluorine at position 2) enhance binding by stabilizing ligand-receptor interactions.

- Steric effects : Bulky substituents reduce affinity due to steric clashes in the TSPO binding pocket. SAR studies suggest that the diethylacetamide group enhances lipophilicity, improving blood-brain barrier penetration .

In Vivo Evaluation and Radiolabeling

Q. Q4. What methodological considerations are critical for in vivo PET imaging studies using radiolabeled analogs?

- Radiolabeling : Fluorine-18 (¹⁸F) incorporation via nucleophilic substitution (e.g., replacing a tosyl group with ¹⁸F⁻). Radiochemical purity (>95%) must be confirmed via radio-HPLC.

- Biodistribution studies : Use glioma-bearing rat models to assess tumor uptake. Key parameters include tumor-to-background ratio and clearance kinetics .

Analytical Challenges in Purity Assessment

Q. Q5. How can researchers resolve co-eluting impurities during HPLC analysis of this compound?

- Gradient optimization : Adjust acetonitrile/water gradients to separate polar byproducts (e.g., unreacted diazepane).

- Tandem MS : Identify impurities via fragmentation patterns.

- Ion-pair chromatography : Use additives like trifluoroacetic acid to improve resolution of charged species .

Handling and Safety Protocols

Q. Q6. What safety precautions are recommended for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Waste disposal : Collect in halogenated solvent waste containers for incineration .

Computational Modeling for Mechanism Elucidation

Q. Q7. How can molecular docking predict the compound’s interaction with TSPO?

- Ligand preparation : Generate 3D conformers using software like Open Babel.

- Receptor modeling : Use cryo-EM structures of TSPO (PDB: 6V7V) for docking.

- Binding energy scoring : MM-GBSA calculations to rank docking poses and validate experimental SAR data .

Addressing Data Contradictions in Biological Activity

Q. Q8. How should researchers reconcile discrepancies in reported IC₅₀ values across studies?

- Assay standardization : Ensure consistent cell lines (e.g., HEK293-TSPO) and buffer conditions (pH 7.4, 1% DMSO).

- Control compounds : Include reference ligands (e.g., PK11195) to calibrate activity.

- Meta-analysis : Use statistical tools like ANOVA to assess variability between datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。